molecular formula C12H13FN2OS B14774352 5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine

5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine

Cat. No.: B14774352
M. Wt: 252.31 g/mol
InChI Key: MMWOKKSRADUWAA-UHFFFAOYSA-N
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Description

5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine is a chemical compound with the molecular formula C12H13FN2OS and a molecular weight of 252.31 g/mol It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of 5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-5-isopropoxyaniline with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparison with Similar Compounds

5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antitumor drug.

What sets this compound apart is its unique substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C12H13FN2OS

Molecular Weight

252.31 g/mol

IUPAC Name

5-(2-fluoro-5-propan-2-yloxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13FN2OS/c1-7(2)16-8-3-4-10(13)9(5-8)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15)

InChI Key

MMWOKKSRADUWAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C2=CN=C(S2)N

Origin of Product

United States

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